5-(2-Fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
Fluorophenyl compounds are a class of organic compounds that contain a phenyl group (a ring of six carbon atoms) with one or more fluorine atoms attached. They are used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of fluorophenyl compounds often involves the use of boronic acids or their derivatives . For example, 2-Fluorophenylboronic acid is used as a reactant in the preparation of phenylboronic catechol esters and in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
Fluorophenyl compounds can participate in a variety of chemical reactions, including cross-coupling reactions and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds can vary widely depending on the specific compound. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
While the mechanism of action can vary depending on the specific compound and its use, some fluorophenyl compounds are known to interact with biological targets. For example, Ataluren, a drug that contains a fluorophenyl group, is thought to make ribosomes less sensitive to premature stop codons, thereby restoring the production of a full-length, functional protein .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(2-fluorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c11-7-4-2-1-3-6(7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATBBUYKJGFQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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